1-(Isoquinolin-5-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isoquinolin-5-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol . It is characterized by the presence of an isoquinoline ring attached to a cyclopropane moiety, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-(Isoquinolin-5-yl)cyclopropan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of isoquinoline derivatives under specific reaction conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be employed to synthesize isoquinoline derivatives . Additionally, transition-metal-free methods have been developed for the synthesis of isoquinoline derivatives, which involve the use of arynes and oxazoles through a tandem Diels-Alder reaction .
Analyse Chemischer Reaktionen
1-(Isoquinolin-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Cyclization: The cyclopropane ring can participate in cyclization reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
1-(Isoquinolin-5-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-(Isoquinolin-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The isoquinoline ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Isoquinolin-5-yl)cyclopropan-1-amine can be compared with other isoquinoline derivatives, such as:
- 1-(Isoquinolin-3-yl)cyclopropan-1-amine
- 1-(Isoquinolin-4-yl)cyclopropan-1-amine
- 1-(Isoquinolin-6-yl)cyclopropan-1-amine
These compounds share a similar core structure but differ in the position of the isoquinoline ring attachment, which can influence their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C12H12N2 |
---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
1-isoquinolin-5-ylcyclopropan-1-amine |
InChI |
InChI=1S/C12H12N2/c13-12(5-6-12)11-3-1-2-9-8-14-7-4-10(9)11/h1-4,7-8H,5-6,13H2 |
InChI-Schlüssel |
ZIAATHFBPROUMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC3=C2C=CN=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.